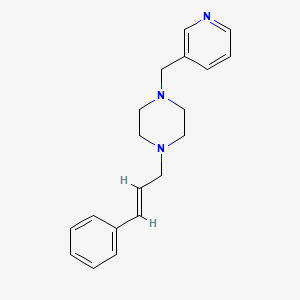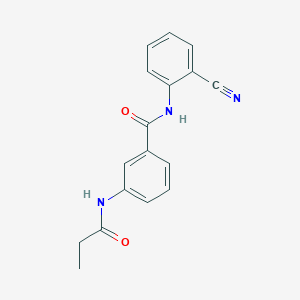![molecular formula C21H31N3O2 B5481944 N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)
N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide, also known as NMP-22, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors, which can lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide has been shown to have several biochemical and physiological effects on cells and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and cellular processes. However, its low solubility and stability can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide, including the development of more efficient synthesis methods, the identification of its specific molecular targets and signaling pathways, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to investigate the safety and toxicity of N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide in vivo, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide involves a series of chemical reactions, starting with the condensation of 2-(1-piperidinyl)indan-2-one with 4-morpholineethanamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified and isolated through column chromatography to yield N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(22-8-11-23-12-14-26-15-13-23)21(24-9-4-1-5-10-24)16-18-6-2-3-7-19(18)17-21/h2-3,6-7H,1,4-5,8-17H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYOCCNZATJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)benzyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5481865.png)
![7-(4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5481876.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481884.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5481894.png)
![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)


![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5481935.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5481950.png)

![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5481962.png)